molecular formula C16H24N2O3S B2581310 N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1050768-06-3

N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2581310
CAS No.: 1050768-06-3
M. Wt: 324.44
InChI Key: HQSMKDNLUDFYES-UHFFFAOYSA-N
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Description

N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a high-purity chemical compound offered for research and development purposes. This molecule features a propanamide core functionalized with a (E)-2-phenylethenylsulfonylamino group and a 3-methylbutan-2-yl substituent, making it a compound of interest in various synthetic and pharmacological studies. Its structural characteristics suggest potential as a key intermediate in organic synthesis or as a candidate for screening in drug discovery programs, particularly those investigating sulfonamide-based inhibitors or modulators of biological pathways. Researchers can utilize this compound in the development of novel therapeutic agents, as a building block for more complex molecules, or as a standard in analytical chemistry. The exact mechanism of action and specific research applications for this compound are yet to be fully characterized and validated in scientific literature. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is strictly for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any form of human consumption.

Properties

IUPAC Name

N-(3-methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13(2)14(3)18-16(19)9-11-17-22(20,21)12-10-15-7-5-4-6-8-15/h4-8,10,12-14,17H,9,11H2,1-3H3,(H,18,19)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSMKDNLUDFYES-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

This compound is a synthetic compound that belongs to a class of sulfonamides. These compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Sulfonamide group : Known for its ability to inhibit bacterial growth.
  • Alkyl chain : The presence of the 3-methylbutan-2-yl group may influence lipophilicity, affecting absorption and distribution in biological systems.
  • Phenylethenyl moiety : This part of the molecule may contribute to its potential interaction with various biological targets.

Biological Activity

  • Antimicrobial Activity :
    • Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial synthesis of folic acid by competing with para-aminobenzoic acid (PABA), which is essential for nucleic acid synthesis.
    • Research has shown that modifications in the alkyl chain can enhance or reduce activity against specific bacterial strains.
  • Anti-inflammatory Effects :
    • Compounds with sulfonamide structures have been studied for their anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes (COX) or modulation of cytokine release.
  • Anticancer Potential :
    • Some sulfonamide derivatives have shown promise in cancer research by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including angiogenesis inhibition and cell cycle arrest.

Case Studies

While specific case studies on this compound are not available, analogous compounds have been documented:

Compound NameBiological ActivityReference
SulfanilamideAntibacterial
CelecoxibAnti-inflammatory (COX-2 selective)
DapsoneAntimicrobial (used in leprosy treatment)

Research Findings

Recent studies on sulfonamides indicate:

  • Structure-Activity Relationships (SAR) : Modifications in the side chains can significantly impact biological efficacy and toxicity.
  • Target Identification : Ongoing research aims to identify specific molecular targets for these compounds to enhance therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related amide derivatives, emphasizing substituent effects on physicochemical and functional properties:

Table 1: Structural Comparison of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide and Analogs

Compound Name R Group (Amide Substituent) Sulfonamide Group Key Features Hypothesized Properties
Target Compound 3-Methylbutan-2-yl (E)-2-phenylethenyl Branched alkyl, vinyl sulfonamide High lipophilicity, membrane permeation
N-[3-(4-Methyl-1,3-oxazol-2-yl)phenyl] analog 4-Methyloxazol-2-ylphenyl (E)-2-phenylethenyl Oxazole heterocycle Increased polarity, H-bond capacity
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole-2-yl N/A (Diphenylpropanamide) Bicyclic aromatic, sulfur atom Metabolic stability, electron-withdrawing effects
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole-2-yl 3-Chlorophenyl Chloro-substituted aryl Enhanced halogen bonding, bioavailability

Key Comparisons:

Target Compound vs. Oxazole-Containing Analog (): The oxazole ring in the analog introduces a heterocyclic aromatic system, likely increasing polarity and hydrogen-bonding capacity compared to the target’s branched alkyl group. This could improve aqueous solubility but reduce lipid bilayer penetration .

Target Compound vs. Benzothiazole Derivatives ():

  • Benzothiazole substituents (e.g., in N-(benzothiazole-2-yl)-3,3-diphenylpropanamide) replace the alkyl/vinyl groups with a sulfur-containing bicyclic system. This may enhance metabolic stability due to aromatic conjugation and sulfur’s electron-withdrawing effects .
  • Chlorophenyl variants (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide) introduce halogen atoms, which can strengthen target binding via halogen bonds but may increase toxicity risks.

Functional Group Implications:

  • Branched Alkyl Chains (Target Compound): Likely improve lipophilicity (logP) and tissue distribution but may reduce solubility.
  • Vinyl Sulfonamide (Target Compound): The (E)-configuration and conjugated double bond could stabilize planar conformations, aiding in binding to flat hydrophobic pockets (e.g., enzyme active sites).
  • Heterocycles (Oxazole, Benzothiazole): These groups may confer rigidity, altering entropic penalties during binding and influencing selectivity.

Research Findings and Limitations

  • Structural Insights: The target compound’s design balances lipophilic (alkyl) and polar (sulfonamide) groups, a strategy common in CNS drug candidates.
  • Gaps in Evidence: The cited sources lack quantitative data (e.g., IC50, solubility) for the target compound or its analogs. Comparative analyses thus rely on structural extrapolation.
  • Patent Context (): Benzothiazole derivatives in EP3348550A1 are linked to therapeutic applications (e.g., kinase inhibition), suggesting the target compound could belong to a similar pharmacological class .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Sulfonylation : Reacting (E)-2-phenylethenesulfonyl chloride with a propanamide precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C).

Amide Coupling : Introducing the 3-methylbutan-2-yl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dimethylformamide (DMF) at 40–60°C.
Optimization focuses on solvent selection (polar aprotic solvents enhance solubility), temperature control (prevents side reactions), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride). Purity is verified via thin-layer chromatography (TLC) and column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide and propanamide groups (e.g., δ 7.3–7.6 ppm for styrenyl protons, δ 3.1–3.4 ppm for methylbutan-2-yl CH).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In vitro assays : Prioritize kinase inhibition (e.g., ATP-binding pocket assays) due to sulfonamide’s affinity for catalytic domains.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory potential : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
  • Controls : Include structurally related analogs (e.g., N-alkyl variants) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Purity reassessment : Re-analyze batches via HPLC and NMR to exclude impurities (e.g., unreacted sulfonyl chloride).
  • Standardized assay conditions : Fix variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if ELISA results conflict).
  • Meta-analysis : Compare solvent systems (DMSO vs. aqueous buffers) and statistical methods (e.g., nonlinear regression for IC₅₀) .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on bioactivity?

  • Methodological Answer :

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • Circular Dichroism (CD) : Verify absolute configuration.
  • Biological impact : Compare R vs. S enantiomers in assays (e.g., one enantiomer may show 10-fold higher kinase inhibition). Stereochemical mismatches explain discrepancies in receptor binding or metabolic stability .

Q. What computational methods predict this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • QSAR models : Train on propanamide analogs to estimate logP (target ~2.5–3.5 for blood-brain barrier penetration).
  • ADMET prediction : Use tools like SwissADME to assess solubility, hepatotoxicity, and plasma protein binding. Experimental validation via Caco-2 permeability assays is critical .

Q. How can researchers address stability issues during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at –80°C to prevent hydrolysis of the sulfonamide bond.
  • Light sensitivity : Use amber vials and avoid prolonged UV exposure (confirmed via accelerated stability studies).
  • Buffer compatibility : Avoid phosphate buffers (risk of sulfonamide precipitation); use Tris-HCl (pH 7.4) .

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